molecular formula C14H14N2O3S B2765463 N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 325987-00-6

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No. B2765463
CAS RN: 325987-00-6
M. Wt: 290.34
InChI Key: BKQSLNZMCJXRLN-UHFFFAOYSA-N
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Description

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide, commonly known as DMF, is a chemical compound that belongs to the benzothiazole family. It has been extensively studied for its potential applications in scientific research due to its unique properties.

Mechanism of Action

DMF exerts its effects through the activation of nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a transcription factor that regulates the expression of genes involved in antioxidant and anti-inflammatory responses. DMF activates Nrf2 by modifying specific cysteine residues on the protein, leading to its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
DMF has been found to have several biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1. DMF also inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. In addition, DMF has been found to modulate the immune response by inhibiting the activation of T cells and promoting the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

DMF has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has also been extensively studied, and its mechanism of action is well understood. However, DMF has some limitations. It is a reactive compound that can interact with other molecules in the experimental system. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

For DMF research include the development of analogs with improved pharmacokinetic properties, investigation of its potential applications in other diseases, and the development of new synthesis methods.

Synthesis Methods

DMF can be synthesized by the reaction of 2-furoic acid with 2-aminothiophenol in the presence of acetic anhydride and sulfuric acid. The reaction yields DMF as a yellow crystalline solid with a melting point of 220-222°C.

Scientific Research Applications

DMF has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antioxidant, and immunomodulatory properties. DMF has been used in the treatment of multiple sclerosis, psoriasis, and inflammatory bowel disease. It has also been studied for its potential applications in cancer therapy.

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-14(2)6-8-11(9(17)7-14)20-13(15-8)16-12(18)10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKQSLNZMCJXRLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

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